molecular formula C8H17NO2 B8309656 2-(4-Methyl-4-piperidyloxy)-ethanol

2-(4-Methyl-4-piperidyloxy)-ethanol

Cat. No.: B8309656
M. Wt: 159.23 g/mol
InChI Key: NCHXSJBUGLTYER-UHFFFAOYSA-N
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Description

2-(4-Methyl-4-piperidyloxy)-ethanol is a piperidine derivative characterized by a methyl group at the 4-position of the piperidine ring and an ethoxy-ethanol moiety attached via an ether linkage.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(4-methylpiperidin-4-yl)oxyethanol

InChI

InChI=1S/C8H17NO2/c1-8(11-7-6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3

InChI Key

NCHXSJBUGLTYER-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)OCCO

Origin of Product

United States

Comparison with Similar Compounds

4-Piperidineethanol (CAS 622-26-4)

  • Structure: Ethanol directly bonded to the 4-position of the piperidine ring.
  • Molecular Formula: C₇H₁₅NO (Molar Mass: 129.2 g/mol).
  • Key Differences: Lacks the ether linkage and methyl group present in 2-(4-Methyl-4-piperidyloxy)-ethanol. Higher polarity due to the absence of the methyl substituent, which may enhance aqueous solubility .
  • Applications : Used as a building block in drug synthesis, particularly for antipsychotic agents.

[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7)

  • Structure: Piperidine substituted with fluorinated benzyl and phenyl groups, with a methanol group at the 4-position.
  • Key Differences: Methanol replaces ethanol, reducing steric bulk and altering hydrogen-bonding capacity. Fluorine substituents enhance metabolic stability and receptor affinity compared to non-halogenated analogs .
  • Activity : Demonstrated selectivity for resistant pathogens in pharmacological studies .

2-[Methyl(piperidin-4-yl)amino]ethanol (CAS: SALTDATA-2HCl)

  • Structure: Ethanol linked to the piperidine ring via a methylamino group.
  • Molecular Formula : C₈H₁₈N₂O (Molar Mass: 158.24 g/mol).
  • Methyl substitution on nitrogen may increase lipophilicity and membrane permeability .
  • Applications : Investigated for CNS-targeting activity due to its ability to cross the blood-brain barrier.

Tyrosol Analogs (e.g., 4-Methylphenyl Ethanol)

  • Structure: Ethanol attached to substituted aromatic rings (e.g., 4-methylphenyl).
  • Key Differences: Aromatic systems differ significantly from the alicyclic piperidine core. Exhibit tyrosinase inhibition (e.g., 4-methylphenyl ethanol showed ~40% inhibition at 1 mM) .

Physicochemical and Pharmacological Implications

Structural Impact on Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
This compound C₈H₁₇NO₂* ~159.2 Ether, hydroxyl, methyl Moderate lipophilicity, ether stability
4-Piperidineethanol C₇H₁₅NO 129.2 Hydroxyl, piperidine High polarity, water-soluble
2-[Methyl(piperidin-4-yl)amino]ethanol C₈H₁₈N₂O 158.24 Amino, hydroxyl Basic, ionic interactions

*Inferred based on structural analysis.

Bioactivity Trends

  • Ether vs. Direct Bonding: Ether linkages (as in the target compound) may improve metabolic stability compared to direct C-O bonds (e.g., 4-piperidineethanol) .
  • Substituent Effects : Methyl groups enhance lipophilicity, while halogens (e.g., fluorine in Compound 7) improve target selectivity .
  • Amino vs. Ether Linkages: Amino-linked derivatives (e.g., 2-[methyl(piperidin-4-yl)amino]ethanol) exhibit stronger receptor binding but reduced stability under acidic conditions .

Preparation Methods

Reaction Overview

The most detailed preparation method involves two critical steps:

  • Synthesis of the benzyl-protected intermediate : 2-(1-Benzyl-4-methyl-4-piperidyloxy)-ethanol.

  • Hydrogenolytic deprotection : Removal of the benzyl group to yield 2-(4-methyl-4-piperidyloxy)-ethanol.

Stepwise Procedure

  • Starting Material : 2-(1-Benzyl-4-methyl-4-piperidyloxy)-ethanol (51.5 g) dissolved in absolute ethanol (500 mL).

  • Catalyst : 10% palladized charcoal (4 g).

  • Conditions : Hydrogen gas at 50°C until theoretical hydrogen uptake (~3 hours).

  • Workup :

    • Filtration to remove the catalyst.

    • Evaporation of ethanol under reduced pressure.

    • Distillation of the residue to isolate the product as a colorless oil (boiling point: 102–106°C at 0.5 mm Hg).

Key Reaction Parameters

ParameterValue/Description
Temperature50°C
PressureAtmospheric (H₂ gas)
Catalyst Loading~7.8% (w/w)
SolventAbsolute ethanol
YieldNot explicitly reported; inferred as high

This method leverages palladium-mediated hydrogenolysis , a well-established strategy for deprotecting benzyl groups in piperidine derivatives. The use of ethanol as a solvent ensures compatibility with both the starting material and catalyst.

Analysis of Synthetic Strategy

Mechanistic Insights

The benzyl group acts as a temporary protecting group for the piperidine nitrogen, preventing undesired side reactions during earlier synthetic steps. Hydrogenolysis proceeds via adsorption of hydrogen onto the palladium surface, followed by cleavage of the C–N bond in the benzyl group. The resulting secondary amine (4-methylpiperidine) retains the ethoxyethanol side chain.

Comparison with Related Methods

While no alternative routes to this compound are explicitly documented, analogous syntheses of piperidyloxy compounds provide context:

  • Ethyl 2-(4-piperidyloxy)-octanoate : Prepared via nucleophilic substitution of 2-(1-benzyl-4-piperidyloxy)-ethanol with octanoyl chloride.

  • Tert-butyl 3-(4-piperidyloxy)azetidine-1-carboxylate : Synthesized via Mitsunobu reaction, highlighting the versatility of etherification strategies.

These examples underscore the prevalence of benzyl protection/deprotection in piperidine chemistry, though the target compound uniquely combines a methyl-substituted piperidine with an ethoxyethanol moiety.

Purification and Characterization

Distillation Conditions

Post-hydrogenolysis, the crude product is distilled under reduced pressure to achieve high purity. The reported boiling point range (102–106°C at 0.5 mm Hg) aligns with expectations for a mid-weight secondary amine derivative.

Applications and Derivatives

Pharmaceutical Relevance

This compound serves as a precursor in antipsychotic drug synthesis, particularly for phenothiazine derivatives (e.g., 10-[3-(4-β-hydroxyethoxypiperidino)propyl]-phenothiazine). Its ethoxyethanol side chain enhances solubility, a critical factor in CNS-targeted therapeutics.

Macrocyclic Chemistry

The compound’s ether-oxygen and hydroxyl group make it a candidate for synthesizing cyclophane-braced macrocycloketones , though such applications remain exploratory .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methyl-4-piperidyloxy)-ethanol, and how can reaction yields be improved?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, solvent-free methods under controlled temperatures (e.g., 351 K) can yield crystalline products with ~80% efficiency . Key steps include:

  • Reagent Selection : Use of 4-methylpiperidine derivatives with hydroxyl or ethoxy groups as starting materials.
  • Purification : Recrystallization from ethanol or chromatography for isolating high-purity products .
  • Catalysts : Sodium hydride in dimethylformamide (DMF) enhances nucleophilic substitution efficiency .

Q. How is the molecular structure of this compound validated experimentally?

Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Proton NMR (400 MHz) in methanol-d4 confirms the presence of methylpiperidine and ethoxy groups, with characteristic shifts for hydroxyl protons (~1.5–2.5 ppm for piperidine methyl groups) .
  • X-ray Crystallography : Solvent-free synthesis methods produce single crystals suitable for determining bond lengths and stereochemistry .

Q. What are the common chemical reactions involving the piperidine and ethoxy motifs in this compound?

The compound undergoes reactions typical of secondary alcohols and tertiary amines:

  • Oxidation : Potassium permanganate oxidizes the ethoxy group to acetaldehyde or acetic acid derivatives .
  • Reduction : Lithium aluminum hydride reduces carbonyl intermediates to alcohols .
  • Substitution : Sodium hydride in DMF facilitates nucleophilic displacement at the piperidine nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

Docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with enzymes (e.g., kinases or GPCRs). Key parameters include:

  • Ligand Preparation : Optimize protonation states of the piperidine nitrogen at physiological pH.
  • Target Selection : Prioritize proteins with hydrophobic binding pockets compatible with the methylpiperidine group .
  • Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity often arise from purity variations or assay conditions. Mitigation strategies include:

  • Batch Standardization : Use HPLC (≥95% purity) and characterize impurities via LC-MS .
  • Assay Replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies excluding unreliable sources (e.g., non-GLP-compliant assays) .

Q. How does the compound interact with inflammatory pathways at the molecular level?

Mechanistic studies suggest:

  • Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with the ethoxy group .
  • Receptor Modulation : Allosteric modulation of histamine H3 receptors, confirmed via radioligand displacement assays .
  • Pathway Mapping : Transcriptomic profiling (RNA-seq) identifies downstream effects on NF-κB signaling .

Q. What are the challenges in optimizing this compound for CNS-targeted therapies?

Key challenges include:

  • Blood-Brain Barrier (BBB) Penetration : LogP values >2 (calculated via ChemAxon) improve permeability but may increase off-target effects .
  • Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism of the piperidine ring requires structural shielding (e.g., fluorination) .
  • Toxicity Screening : AMES tests and hERG channel binding assays mitigate cardiotoxicity risks .

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